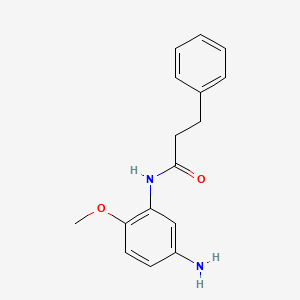![molecular formula C18H22N2O2 B3174563 N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide CAS No. 953896-99-6](/img/structure/B3174563.png)
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide
Overview
Description
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation and Environmental Impacts
Research on related compounds such as acetaminophen (ACT) has shown that advanced oxidation processes (AOPs) can be effective in degrading recalcitrant compounds in aqueous environments, potentially reducing their environmental impact. These studies suggest pathways and by-products of degradation, providing insights into the environmental fate of similar complex organic molecules, including N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide. By understanding these mechanisms, researchers can develop more efficient methods to mitigate the environmental presence of such compounds, ensuring ecosystem safety (Qutob et al., 2022).
Metabolism and Excretion
The metabolism and excretion patterns of compounds structurally related to this compound, such as N-acetyl-4-aminophenol (paracetamol) and its derivatives, have been extensively studied. These investigations reveal the omnipresence of certain metabolites in urine samples, indicating widespread exposure to these compounds or their precursors. Such studies contribute to understanding the biotransformation and potential bioaccumulation of similar compounds in biological systems, aiding in the assessment of their pharmacokinetics and toxicological profiles (Dierkes et al., 2014).
Therapeutic Potential and Mechanisms
Investigations into primary amino acid derivatives related to this compound have shown significant anticonvulsant activities, suggesting therapeutic potential in neurological disorders. These studies explore the structural activity relationships, highlighting the importance of specific substitutions at certain positions to retain or enhance biological activity. Understanding these molecular mechanisms is crucial for the design and development of new pharmacological agents with improved efficacy and safety profiles (King et al., 2011).
Hepatoprotective Effects
Research on compounds such as N-(4-Hydroxyphenyl) acetamide, closely related to this compound, has demonstrated potential hepatoprotective effects against drug-induced liver damage. These studies suggest the role of natural compounds in mitigating liver injury through antioxidant and antifibrotic actions, providing a foundation for exploring the hepatoprotective potential of this compound and its derivatives (Alhusain et al., 2022).
Antimalarial Activity
Synthesis and pharmacological evaluation of chemical entities based on paracetamol, a compound related to this compound, have shown promising analgesic and anti-inflammatory properties. These findings underscore the potential for developing novel therapeutic agents derived from this compound, with applications in treating pain, inflammation, and possibly other conditions (Ahmadi et al., 2014).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-13(2)16-6-4-5-7-17(16)22-12-18(21)20-15-10-8-14(19)9-11-15/h4-11,13H,3,12,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAVEPDEOQLCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)

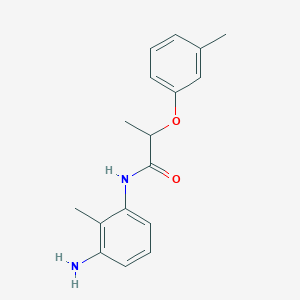



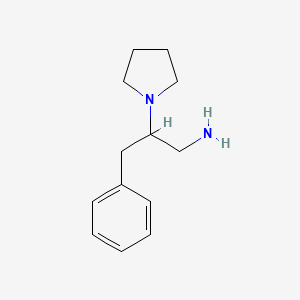
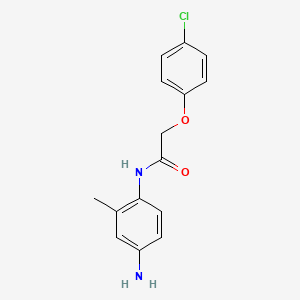
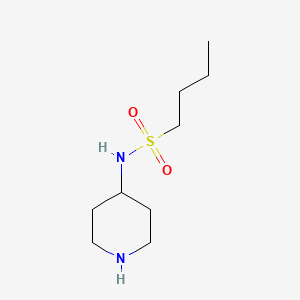

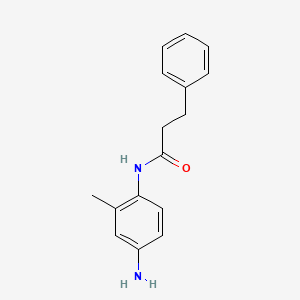
![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)
